2,6,10,15,19,23-hexamethyltetracos-7-ene
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Overview
Description
2,6,10,15,19,23-hexamethyltetracos-7-ene, also known as pentahydrosqualene, is a hydrocarbon compound with the molecular formula C30H60. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon found in shark liver oil and other natural sources. This compound is characterized by its high molecular weight and unique structure, which includes multiple methyl groups attached to a long carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,10,15,19,23-hexamethyltetracos-7-ene can be synthesized through various chemical processes. One common method involves the hydrogenation of squalene, which reduces the multiple double bonds in squalene to form the desired compound. The reaction typically requires a hydrogenation catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction of squalene from natural sources, followed by hydrogenation. The process includes several steps:
- Extraction of squalene from sources like shark liver oil or plant oils.
- Purification of squalene to remove impurities.
- Hydrogenation of squalene using a suitable catalyst under controlled conditions to produce this compound.
Chemical Reactions Analysis
Types of Reactions
2,6,10,15,19,23-hexamethyltetracos-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Oxygenated hydrocarbons such as alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted hydrocarbons.
Scientific Research Applications
2,6,10,15,19,23-hexamethyltetracos-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and non-toxicity.
Mechanism of Action
The mechanism of action of 2,6,10,15,19,23-hexamethyltetracos-7-ene involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also modulate lipid metabolism by influencing the activity of enzymes involved in lipid synthesis and degradation.
Comparison with Similar Compounds
2,6,10,15,19,23-hexamethyltetracos-7-ene is similar to other long-chain hydrocarbons, such as:
Squalene: A polyunsaturated hydrocarbon with multiple double bonds.
Squalane: A fully saturated derivative of squalene.
2,6,10,15,19,23-hexamethyltetracosane: A fully saturated hydrocarbon with a similar structure.
Uniqueness
What sets this compound apart is its partially hydrogenated structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications, particularly in research and industrial settings.
Properties
CAS No. |
68629-07-2 |
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Molecular Formula |
C30H60 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
2,6,10,15,19,23-hexamethyltetracos-7-ene |
InChI |
InChI=1S/C30H60/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h13,23,25-30H,9-12,14-22,24H2,1-8H3 |
InChI Key |
WTFIBNFIISRGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CC=CC(C)CCCC(C)C |
Origin of Product |
United States |
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